molecular formula C10H16 B13789359 (1S,7R)-tricyclo[5.2.1.02,6]decane

(1S,7R)-tricyclo[5.2.1.02,6]decane

Cat. No.: B13789359
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-BQKDNTBBSA-N
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Description

(1S,7R)-tricyclo[52102,6]decane is a polycyclic organic compound characterized by its rigid, bowl-shaped structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-tricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of tricyclic amino acid derivatives based on a rigid norbornane framework . This process includes the use of chiral, N-Boc-protected ketones as intermediates, which are derived from inexpensive endo-carbic anhydride in a series of five steps with a yield of 47% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-tricyclo[5.2.1.02,6]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

(1S,7R)-tricyclo[5.2.1.02,6]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,7R)-tricyclo[5.2.1.02,6]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the compound can enhance its binding affinity and specificity, making it a valuable tool for drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,7R)-tricyclo[5.2.1.02,6]decane is unique due to its specific stereochemistry and rigid structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S,7R)-tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9?,10?

InChI Key

LPSXSORODABQKT-BQKDNTBBSA-N

Isomeric SMILES

C1CC2[C@@H]3CC[C@@H](C3)C2C1

Canonical SMILES

C1CC2C3CCC(C3)C2C1

Origin of Product

United States

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